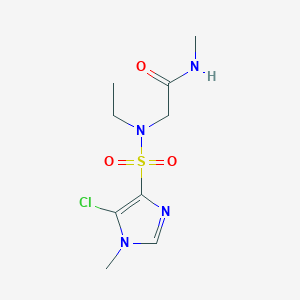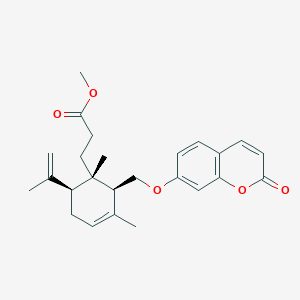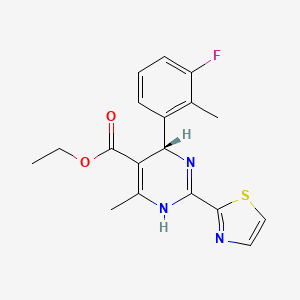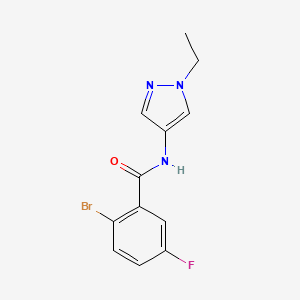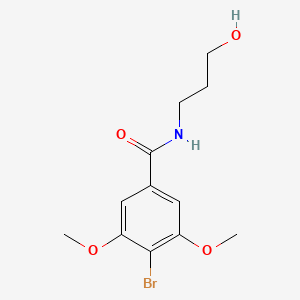![molecular formula C14H12ClN3O3 B14918238 N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide](/img/structure/B14918238.png)
N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group and a nicotinohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with nicotinohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Preparation of 4-Chlorophenoxyacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with thionyl chloride.
Formation of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with nicotinohydrazide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide involves its interaction with specific molecular targets. The chlorophenoxy and nicotinohydrazide groups contribute to its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetyl Chloride: An intermediate used in the synthesis of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide.
Nicotinohydrazide Derivatives: Compounds with similar nicotinohydrazide moieties that exhibit comparable chemical behavior.
Uniqueness
N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide stands out due to its unique combination of the chlorophenoxy and nicotinohydrazide groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3O3 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-5-12(6-4-11)21-9-13(19)17-18-14(20)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
InChI Key |
XYUWEXIBUDMTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)
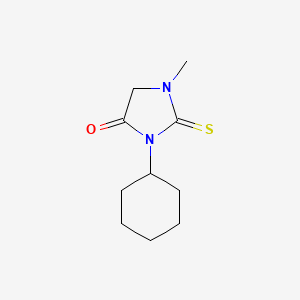
![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
![3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one](/img/structure/B14918183.png)
![6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14918192.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)
![[(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14918198.png)


